molecular formula C14H17F2N5O B10913899 4-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]morpholine

4-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]morpholine

Cat. No.: B10913899
M. Wt: 309.31 g/mol
InChI Key: KXAZKYGJZWRSAU-UHFFFAOYSA-N
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Description

4-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a pyrazolyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]MORPHOLINE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the morpholine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and morpholine-containing molecules. Examples include:

  • 4-(1H-PYRAZOL-4-YL)-2-PYRIMIDINYL derivatives
  • Morpholine-substituted pyrimidines

Uniqueness

What sets 4-[4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]MORPHOLINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17F2N5O

Molecular Weight

309.31 g/mol

IUPAC Name

4-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C14H17F2N5O/c1-9-10(8-20(2)19-9)11-7-12(13(15)16)18-14(17-11)21-3-5-22-6-4-21/h7-8,13H,3-6H2,1-2H3

InChI Key

KXAZKYGJZWRSAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)N3CCOCC3)C(F)F)C

Origin of Product

United States

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